molecular formula C31H42N2O6S2 B331573 ETHYL 2-[(5-{[3-(ETHOXYCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}-5-OXOPENTANOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE

ETHYL 2-[(5-{[3-(ETHOXYCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}-5-OXOPENTANOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B331573
M. Wt: 602.8 g/mol
InChI Key: HPJNJJJUDGEFNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) involves multiple steps. The process typically starts with the preparation of the hexahydrocycloocta[b]thiophene core, followed by the introduction of the carboxylate groups. The final step involves the formation of the diimino linkage with the 1,5-dioxopentane moiety. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Diethyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C31H42N2O6S2

Molecular Weight

602.8 g/mol

IUPAC Name

ethyl 2-[[5-[(3-ethoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-5-oxopentanoyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C31H42N2O6S2/c1-3-38-30(36)26-20-14-9-5-7-11-16-22(20)40-28(26)32-24(34)18-13-19-25(35)33-29-27(31(37)39-4-2)21-15-10-6-8-12-17-23(21)41-29/h3-19H2,1-2H3,(H,32,34)(H,33,35)

InChI Key

HPJNJJJUDGEFNO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)CCCC(=O)NC3=C(C4=C(S3)CCCCCC4)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)CCCC(=O)NC3=C(C4=C(S3)CCCCCC4)C(=O)OCC

Origin of Product

United States

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